molecular formula C17H15F3N4O2S B11479750 methyl N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate

methyl N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate

Cat. No.: B11479750
M. Wt: 396.4 g/mol
InChI Key: CQEUJZLNGGERID-UHFFFAOYSA-N
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Description

METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE is a complex organic compound that features a benzothiazole ring, a trifluoromethyl group, and a phenylhydrazine moiety

Preparation Methods

The synthesis of METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Phenylhydrazine: The final step involves coupling the benzothiazole derivative with phenylhydrazine under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The trifluoromethyl group enhances its binding affinity and stability, while the benzothiazole ring facilitates interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and trifluoromethyl-substituted compounds. Compared to these, METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C17H15F3N4O2S

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)propanoate

InChI

InChI=1S/C17H15F3N4O2S/c1-26-14(25)16(17(18,19)20,24-23-11-7-3-2-4-8-11)22-15-21-12-9-5-6-10-13(12)27-15/h2-10,23-24H,1H3,(H,21,22)

InChI Key

CQEUJZLNGGERID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NNC3=CC=CC=C3

Origin of Product

United States

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